(2E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}but-2-en-1-yl N-(4-chlorophenyl)carbamate
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Overview
Description
(2E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}but-2-en-1-yl N-(4-chlorophenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a carbamate moiety linked to a butenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}but-2-en-1-yl N-(4-chlorophenyl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the butenyl chain and the carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}but-2-en-1-yl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}but-2-en-1-yl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}but-2-en-1-yl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}but-2-en-1-yl N-(4-methylphenyl)carbamate
- (2E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}but-2-en-1-yl N-(4-fluorophenyl)carbamate
Uniqueness
Compared to similar compounds, (2E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}but-2-en-1-yl N-(4-chlorophenyl)carbamate stands out due to its specific substitution pattern on the pyridine ring and the presence of both chlorine and trifluoromethyl groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-enyl] N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2F3N2O3/c18-12-3-5-13(6-4-12)24-16(25)27-8-2-1-7-26-15-14(19)9-11(10-23-15)17(20,21)22/h1-6,9-10H,7-8H2,(H,24,25)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVZXWCMVSHRKF-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC=CCOC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)OC/C=C/COC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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